2-chloro-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide
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Overview
Description
2-chloro-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is an organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Pyridazinyl Intermediate: The pyridazinyl intermediate can be synthesized by reacting 4-methoxyphenylhydrazine with an appropriate aldehyde or ketone under acidic conditions.
Coupling Reaction: The pyridazinyl intermediate is then coupled with 2-chloroethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Final Step: The final step involves the reaction of the intermediate with benzoyl chloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The chloro group can be reduced to form a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-chloro-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-3,4-bis[(4-methoxybenzyl)oxy]-N-[2-(1-pyrrolidinyl)ethyl]benzamide
- 2-chloro-N-(4-methoxyphenyl)benzamide
Uniqueness
2-chloro-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H18ClN3O3 |
---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
2-chloro-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]benzamide |
InChI |
InChI=1S/C20H18ClN3O3/c1-26-15-8-6-14(7-9-15)18-10-11-19(24-23-18)27-13-12-22-20(25)16-4-2-3-5-17(16)21/h2-11H,12-13H2,1H3,(H,22,25) |
InChI Key |
UCKMEOHYUOSDEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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